N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1311840-14-8
VCID: VC4822284
InChI: InChI=1S/C10H15N3O/c1-8(14)12-7-9-4-5-11-10(6-9)13(2)3/h4-6H,7H2,1-3H3,(H,12,14)
SMILES: CC(=O)NCC1=CC(=NC=C1)N(C)C
Molecular Formula: C10H15N3O
Molecular Weight: 193.25

N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide

CAS No.: 1311840-14-8

Cat. No.: VC4822284

Molecular Formula: C10H15N3O

Molecular Weight: 193.25

* For research use only. Not for human or veterinary use.

N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide - 1311840-14-8

Specification

CAS No. 1311840-14-8
Molecular Formula C10H15N3O
Molecular Weight 193.25
IUPAC Name N-[[2-(dimethylamino)pyridin-4-yl]methyl]acetamide
Standard InChI InChI=1S/C10H15N3O/c1-8(14)12-7-9-4-5-11-10(6-9)13(2)3/h4-6H,7H2,1-3H3,(H,12,14)
Standard InChI Key BKIVWGJUNJZCKF-UHFFFAOYSA-N
SMILES CC(=O)NCC1=CC(=NC=C1)N(C)C

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide comprises a pyridine ring with two key substituents: a dimethylamino group at the 2-position and a methylene-acetamide group at the 4-position. The pyridine ring contributes aromaticity and π-π stacking potential, while the dimethylamino group introduces basicity and hydrogen-bonding capabilities. The acetamide moiety enhances polarity, influencing solubility and intermolecular interactions .

Molecular Formula and Weight

Based on structural analogs such as 2-(methylamino)-N-(pyridin-4-yl)acetamide (C₈H₁₁N₃O, MW 165.19 g/mol) , the molecular formula of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide is deduced as C₁₁H₁₅N₃O, with a theoretical molecular weight of 205.26 g/mol.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, related structures like N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide offer insights. In such analogs, bond lengths for C–N and C–O in acetamide groups range from 1.42–1.45 Å and 1.22 Å, respectively . Conformational analysis suggests that the dimethylamino group adopts a planar configuration relative to the pyridine ring, optimizing resonance stabilization .

Synthesis and Reaction Pathways

The synthesis of N-{[2-(dimethylamino)pyridin-4-yl]methyl}acetamide can be inferred from methodologies used for analogous compounds. A two-step approach is likely:

Precursor Preparation

  • Amination of Pyridine Derivatives: 4-Picoline (4-methylpyridine) may undergo nitration and reduction to yield 2-(dimethylamino)-4-methylpyridine.

  • Bromination and Substitution: Bromination of the methyl group followed by nucleophilic substitution with ammonia could generate 2-(dimethylamino)pyridin-4-ylmethanamine .

Acetamide Formation

Reacting 2-(dimethylamino)pyridin-4-ylmethanamine with acetyl chloride in a solvent-free (neat) system at room temperature for 4 hours yields the target compound. This method, adapted from the synthesis of 2-cyano-N-(pyridin-4-ylmethyl)acetamide (87.7% yield) , avoids side reactions and simplifies purification.

Reaction Scheme:
2-(Dimethylamino)pyridin-4-ylmethanamine + Acetyl ChlorideN-[2-(Dimethylamino)pyridin-4-yl]methylacetamide + HCl\text{2-(Dimethylamino)pyridin-4-ylmethanamine + Acetyl Chloride} \rightarrow \text{N-{[2-(Dimethylamino)pyridin-4-yl]methyl}acetamide + HCl}

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups. It is expected to dissolve in polar aprotic solvents (e.g., DMSO, DMF) and moderately in water. Stability studies of related acetamides suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert environments .

Thermal Properties

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 120–150°C . Thermal decomposition likely occurs above 250°C, consistent with acetamide derivatives.

Biological Activity and Applications

Kinase Inhibition

Pyridine-based acetamides often serve as kinase inhibitors due to their ability to occupy ATP-binding pockets. Molecular docking studies of analogs indicate hydrogen bonding between the acetamide carbonyl and kinase residues, a feature exploitable in cancer therapy .

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